FKBP12 PROTAC dTAG-7

Targeted protein degradation dTAG system FKBP12F36V selectivity

Research pain point: Generic FKBP12 degraders (e.g., dFKBP-1, dTAG-48) lack selectivity, causing off-target wild-type FKBP12 degradation and confounding phenotypic interpretation. Solution: dTAG-7 (CAS 2064175-32-0) is a first-generation ortho-substituted PROTAC that selectively engages FKBP12F36V fusion proteins while sparing endogenous FKBP12. It recruits CRBN E3 ligase (not VHL), enabling rapid (~1 h) proteasomal degradation. Key applications: - Allele-specific degradation of FKBP12F36V-tagged targets (BRD4, KRAS, ENL) - BET bromodomain functional studies via endogenous BRD4 tagging - CRBN-dependent degradation mechanism validation in isogenic CRBN-/- lines

Molecular Formula C63H79N5O19
Molecular Weight 1210.3 g/mol
CAS No. 2064175-32-0
Cat. No. B15603875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 PROTAC dTAG-7
CAS2064175-32-0
Molecular FormulaC63H79N5O19
Molecular Weight1210.3 g/mol
Structural Identifiers
InChIInChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1
InChIKeyIFCAWDLUIZXIPI-FJDAOBEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKBP12 PROTAC dTAG-7 (CAS 2064175-32-0) for Target Validation: A First-Generation CRBN-Recruiting Degrader of FKBP12F36V Fusion Proteins


FKBP12 PROTAC dTAG-7 (dTAG-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that serves as a first-generation degradation tag (dTAG) molecule [1]. It comprises a synthetic ligand (derived from AP1867) selective for the F36V single-point mutant of FKBP12, linked to a cereblon (CRBN) E3 ligase-binding ligand (thalidomide-based) [1]. dTAG-7 simultaneously engages FKBP12F36V and CRBN, inducing CRBN-dependent ubiquitination and proteasomal degradation of FKBP12F36V-tagged fusion proteins [1][2]. As an ortho-substituted regioisomer, dTAG-7 was rationally designed alongside dTAG-13 to provide FKBP12F36V selectivity, distinguishing it from earlier-generation degraders such as dFKBP-1 and meta-substituted analogs (dTAG-48, dTAG-51) that exhibit significant off-target activity toward wild-type FKBP12 [1]. The compound also functions as a selective degrader of BET bromodomain protein BRD4 when BRD4 is endogenously tagged with FKBP12F36V via CRISPR knock-in [1][2].

1
FKBP12F36V allele-specific degradation workflow
2
CRBN-dependent target validation studies
3
Ortho-substituted degrader with limited wild-type FKBP12 off-target activity
4
Acute protein depletion for rapid kinetic resolution

Why FKBP12 PROTAC dTAG-7 Cannot Be Substituted by Generic or Broad-Spectrum FKBP12 Degraders in dTAG-Based Protein Knockdown Experiments


The dTAG system relies on allele-specific recognition of the engineered FKBP12F36V mutant, not wild-type FKBP12 [1]. Simply substituting dTAG-7 with a generic FKBP12 degrader (e.g., dFKBP-1 or the meta-substituted analog dTAG-48) fails to provide the requisite selectivity: dFKBP-1 and dTAG-48 indiscriminately degrade both FKBP12WT and FKBP12F36V fusion proteins, confounding biological interpretation by simultaneously targeting endogenous FKBP12 [1]. Furthermore, the E3 ligase recruitment pathway differs fundamentally among in-class alternatives—dTAG-7 recruits CRBN, whereas second-generation molecules like dTAGV-1 recruit the von Hippel-Lindau (VHL) E3 ligase, resulting in distinct degradation kinetics, tissue-specific E3 ligase expression constraints, and differential sensitivity to resistance mechanisms [2]. Even within the CRBN-recruiting dTAG family, linker length, substitution pattern (ortho- vs. meta-), and chemical composition directly impact ternary complex formation efficiency, degradation kinetics, and off-target profiles (e.g., IKZF1 degradation by dTAG-51 but not dTAG-7 or dTAG-13) [1]. These chemical differences preclude simple interchangeability.

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Generic FKBP12 degraders or meta-substituted analogs may exhibit significant wild-type FKBP12 off-target activity, confounding allele-specific interpretation.
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VHL-recruiting dTAG molecules lack the dual BET BRD4 degradation functionality and may show distinct degradation kinetics due to tissue-specific E3 ligase expression.
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CRBN neo-substrate degradation profiles differ among PROTACs; dTAG-7 avoids IKZF1 off-target activity observed with dTAG-51, so direct substitution may introduce confounding variables.

Quantitative Differentiation Evidence for FKBP12 PROTAC dTAG-7 Against Closest Analogs and Alternatives


FKBP12F36V vs. FKBP12WT Selectivity: Ortho-Substituted dTAG-7 Outperforms Meta-Substituted dTAG-48 and dFKBP-1 in Cellular Degradation Selectivity

In dual-luciferase reporter assays using 293FT cells expressing FKBP12WT-Nluc or FKBP12F36V-Nluc, dTAG-7 treatment potently reduced the bioluminescent signal of FKBP12F36V-Nluc with limited effect on FKBP12WT-Nluc, consistent with biochemical selectivity observed in AlphaScreen ligand-displacement assays (Supplementary Table 1) [1]. By direct contrast, the meta-substituted analog dTAG-48 indiscriminately diminished bioluminescent signal of both FKBP12WT-Nluc and FKBP12F36V-Nluc, indicating off-target degradation of wild-type FKBP12 [1]. The original degrader dFKBP-1 also showed non-selective degradation of both FKBP12WT and FKBP12F36V [1]. dTAG-7 and dTAG-13 were selected as lead molecules specifically because of their ortho-substitution-driven selectivity for FKBP12F36V over FKBP12WT [1].

FKBP12F36V vs. FKBP12WT Selectivity
Head-to-head
Ortho-substituted dTAG-7 selectively degrades FKBP12F36V; meta-substituted dTAG-48 and dFKBP-1 indiscriminately degrade wild-type FKBP12.
Reported allele-specific degradation context. Critical for avoiding endogenous FKBP12 confounding.
293FT dual-luciferase reporter, 24 h. Supplementary Table 2.
Targeted protein degradation dTAG system FKBP12F36V selectivity PROTAC

CRBN-Dependent Degradation: dTAG-7 Activity Is Fully CRBN-Dependent, Validating On-Mechanism Performance

Immunoblot analysis in isogenic 293FT cell lines demonstrated that dTAG-7 treatment (100 nM, 4 h) potently reduced FKBP12F36V-Nluc levels in CRBN wild-type (293FTWT) cells but showed no degradation activity in CRBN-knockout (293FTCRBN−/−) cells [1]. The same CRBN dependency was confirmed for dTAG-13 at 100 nM [1]. This establishes that dTAG-7-mediated degradation proceeds exclusively through the intended CRBN E3 ligase pathway, an essential quality control parameter for experiments interpreting proteasome-dependent degradation. In contrast, dTAG-51 showed off-target IKZF1 degradation comparable to lenalidomide and pomalidomide, indicating undesirable CRBN neo-substrate activity, whereas dTAG-7 did not degrade IKZF1 [1].

CRBN-Dependent Mechanism
Head-to-head
dTAG-7 degrades FKBP12F36V-Nluc in CRBN WT cells, but shows no activity in CRBN−/− cells. No IKZF1 off-target degradation observed.
Validates CRBN pathway dependence for on-mechanism attribution.
Immunoblot, 100 nM, 4 h. Isogenic 293FT cells.
CRBN dependency E3 ligase PROTAC mechanism dTAG selectivity

Dual Degradation Functionality: dTAG-7 Simultaneously Degrades FKBP12F36V-Tagged BRD4 via CRBN, Enabling Pan-BET Degradation Studies

When BRD4 is endogenously tagged with FKBP12F36V via CRISPR-mediated locus-specific knock-in, dTAG-7 treatment leads to robust degradation of BRD4 through the same CRBN-dependent mechanism [1]. Treatment with dTAG-13 led to rapid degradation of BRD4 within one hour, with no effect on endogenous FKBP12WT [1]. The primary publication reported that pan-BET bromodomain degradation (via dTAG-mediated depletion of BRD4) produced an unexpected superior anti-proliferative effect compared to selective BRD4 bromodomain inhibition alone, demonstrating that dTAG-7 enables functional distinction between pan-BET degradation and BRD4-selective pharmacology [1]. This dual functionality (FKBP12F36V-tag degrader plus BET degrader) is a unique feature of CRBN-recruiting dTAG molecules like dTAG-7 and dTAG-13 that is not shared by VHL-recruiting alternatives like dTAGV-1 [2].

Dual BRD4 Degradation
Class-level
dTAG-7 robustly degrades FKBP12F36V-tagged BRD4. dTAGV-1 lacks BET degradation functionality.
Supports pan-BET vs. BRD4-selective comparative pharmacology.
CRISPR knock-in MV4;11 cells. dTAG-13 kinetics: ~1 h.
BRD4 degradation BET bromodomain CRISPR knock-in pan-BET

Degradation Kinetics: dTAG-7 Achieves ~1 Hour Half-Maximal Degradation, Providing Rapid Temporal Control for Acute Protein Loss Studies

Comparative characterization of degradation tag systems reported that dTAG molecules (including dTAG-7 and dTAG-13) achieve an approximate degradation half-life of ~1 hour for FKBP12F36V-tagged proteins [1]. This kinetic profile is faster than HaloPROTAC-based systems (>1.5 h) and substantially faster than genetic knockdown approaches (siRNA/shRNA: 24–72 h; CRISPR: days to weeks) [1]. Extended Data Figure 3 from the foundational ENL degradation study shows kinetic evaluation of FKBP12F36V-ENL degradation by dTAG-7 (500 nM) in MV4;11 cells, with rapid signal loss observed within hours [2]. Long-term kinetic evaluation demonstrated sustained degradation with a single dose of dTAG-7 (500 nM), and comparable kinetics were reported for dTAG-13 [2]. The ~1 h kinetics provide researchers with the temporal resolution necessary to distinguish primary from secondary effects of protein loss.

Degradation Kinetics
Class-level
dTAG-7 achieves ~1 h half-maximal degradation. Faster than HaloPROTACs (>1.5 h) and genetic methods.
Supports acute protein depletion for primary vs. secondary effect resolution.
500 nM in MV4;11 cells. Review-level kinetic comparison.
Degradation kinetics acute protein depletion temporal control dTAG system

Distinct E3 Ligase Recruitment: dTAG-7 (CRBN) vs. dTAGV-1 (VHL) Enables Orthogonal Degradation Strategies and Overcomes CRBN-Specific Limitations

dTAG-7 recruits the CRBN E3 ubiquitin ligase, whereas the second-generation molecule dTAGV-1 recruits VHL [1]. This distinction has functional consequences: dTAGV-1 was specifically developed to overcome a limitation of CRBN-recruiting dTAG molecules (dTAG-7 and dTAG-13) in degrading certain recalcitrant oncoproteins, and to support combination degrader studies using orthogonal E3 ligases [1]. The VHL-recruiting dTAGV-1 is described as 'exclusively selective' for FKBP12F36V-tagged proteins without the dual BET degradation property of dTAG-7 [1]. Studies have indicated that the CRL4CRBN complex may be more sensitive to target lysine accessibility than CRL2VHL, which may influence E3 ligase choice and have implications for therapeutic resistance [2]. This provides a mechanistic rationale for maintaining both CRBN-recruiting (dTAG-7) and VHL-recruiting (dTAGV-1) options in the experimental toolkit.

E3 Ligase Orthogonality
Cross-study
dTAG-7 recruits CRBN; dTAGV-1 recruits VHL. VHL recruitment overcomes CRBN-specific limitations for recalcitrant oncoproteins.
Enables orthogonal combination studies and tissue-specific E3 ligase consideration.
293FT cells. No direct quantitative H2H reported.
E3 ligase orthogonality VHL vs. CRBN combination degradation resistance bypass

In Vivo Applicability: dTAG-7 Demonstrates Functional Degradation in Murine Models, Establishing Feasibility for Preclinical Target Validation Studies

The dTAG system has been validated in vivo using murine models. While dTAG-13 was prioritized for extensive in vivo characterization (demonstrating rapid and durable degradation of luc-FKBP12F36V in a disseminated leukemia model with significant bioluminescent signal reduction 4 h post-administration, and full recovery 28 h after final treatment) [1], dTAG-7 has been applied in independent in vivo studies. Moser et al. demonstrated that dTAG-7 induced rapid proteasome-dependent degradation of GFP-S8L-F12 in murine cell lines and increased its direct presentation on MHC class I molecules in vivo [2]. The dTAG system, including dTAG-7, has been validated in mouse and zebrafish models [3]. A 2022 study reported rapid and efficient degradation of endogenous proteins using the dTAG degron system in homozygous knock-in mouse embryos, establishing non-toxic, rapid, and efficient degradation in a developmental context [4]. While not all PK parameters are publicly disclosed for dTAG-7 specifically, the compound's demonstrated in vivo activity distinguishes it from in vitro-only chemical biology tools.

In Vivo Applicability
Cross-study
dTAG-7 validated in murine models and zebrafish. Demonstrated rapid degradation in homozygous knock-in mouse embryos.
Supports preclinical target validation requiring in vivo acute protein degradation.
Multiple independent studies. PK parameters not fully disclosed.
In vivo degradation mouse model pharmacodynamics target validation

Optimal Research and Industrial Application Scenarios for FKBP12 PROTAC dTAG-7 Based on Quantified Differentiation Evidence


CRBN-Dependent FKBP12F36V Allele-Specific Target Validation with Minimal Wild-Type FKBP12 Off-Target Activity

Use dTAG-7 when the experimental design requires CRBN-recruited degradation of FKBP12F36V-tagged proteins with stringent selectivity over endogenous wild-type FKBP12. The ortho-substituted chemical design of dTAG-7 confers FKBP12F36V selectivity, whereas meta-substituted analogs (dTAG-48, dTAG-51) and the progenitor degrader dFKBP-1 exhibit significant FKBP12WT off-target degradation [1]. This scenario is critical for studies where endogenous FKBP12 function (peptidyl-prolyl isomerase activity, TGF-β signaling, calcineurin regulation) must remain intact. The CRBN dependency of dTAG-7, confirmed in isogenic CRBN−/− cell lines, provides mechanistic clarity: degradation effects can be confidently attributed to CRBN-mediated proteasomal turnover [1]. For experiments requiring negative control treatment, dTAG-7 can be paired with its non-degrading negative control analog (dTAG-7-NEG, where available) or with the CRBN-negative system to validate on-target effects.

Pan-BET vs. BRD4-Selective Comparative Pharmacology Using Dual FKBP12F36V/BRD4 Degradation Functionality

Leverage dTAG-7's unique dual degradation capability—simultaneous FKBP12F36V-tag degradation and BET BRD4 degradation via CRBN—to compare the functional consequences of pan-BET bromodomain protein degradation versus selective BRD4 inhibition or degradation [1]. The primary dTAG publication demonstrated that pan-BET degradation produces a superior anti-proliferative effect compared to selective BRD4 bromodomain inhibition, a finding that would not be accessible with dTAGV-1 (VHL-recruiting, exclusively FKBP12F36V-selective without BET activity) [2]. This scenario applies to BET-dependent cancer models (e.g., MV4;11 leukemia, NCI-H1975 lung cancer) and transcription factor biology studies. Experimental workflow: generate FKBP12F36V knock-in at the BRD4 locus via CRISPR, treat with dTAG-7, and compare with selective BRD4 inhibitors or BRD4-selective degraders to dissect BRD4-specific vs. pan-BET degradation phenotypes.

Acute Protein Depletion for Kinetic Resolution of Primary vs. Secondary Signaling Effects

Deploy dTAG-7 for experiments requiring rapid (~1 h) target protein degradation to distinguish primary molecular consequences from secondary or compensatory responses. The ~1 h degradation half-life of the dTAG system, confirmed for dTAG-7 in MV4;11 leukemia cells expressing FKBP12F36V-ENL at 500 nM [1][2], provides a temporal advantage over genetic knockdown methods (24–72 h for siRNA, days to weeks for CRISPR). This rapid kinetics enabled the characterization of immediate effects of KRASG12V loss on proteomic signaling within hours of treatment, revealing ERK-dependent transcriptional changes that would be obscured by cellular adaptation in slower genetic models [3]. Key applications include: phospho-proteomics time-course experiments, immediate-early gene expression analysis, and chromatin immunoprecipitation studies assessing acute transcription factor loss.

CRBN-Based dTAG System Selection When Orthogonal VHL-Based Degradation Is Not Required

Select dTAG-7 when the experimental system benefits from CRBN E3 ligase recruitment rather than VHL recruitment. CRBN is broadly expressed across tissues and cell types, and CRBN-recruiting degraders benefit from extensive characterization of the CRL4CRBN ubiquitination machinery [1]. CRBN-recruiting dTAG-7 should be chosen when: (1) the target cell type expresses high CRBN and low VHL; (2) the FKBP12F36V-tagged protein contains surface-exposed lysines accessible to the CRL4CRBN complex; (3) dual BET degradation functionality is desired; and (4) combination studies using orthogonal E3 ligases are not required (in which case dTAGV-1 would be preferred for the second arm) [2]. If degradation of recalcitrant oncoproteins proves inefficient with dTAG-7, switching to VHL-recruiting dTAGV-1 is recommended, as dTAGV-1 was specifically designed to overcome this limitation [2].

Application
Selection Property
Validation Focus
FKBP12F36V allele-specific target validation
Ortho-substitution selectivity profile
Minimal endogenous FKBP12WT off-target degradation
Pan-BET vs. BRD4-selective comparative pharmacology
Dual FKBP12F36V/BRD4 degradation functionality
CRBN-dependent BET bromodomain protein loss
Acute protein depletion for kinetic signaling studies
Rapid ~1 h degradation half-life
Immediate proteomic and transcriptional response resolution
CRBN-based degradation in VHL-low expression models
CRBN E3 ligase recruitment pathway
Tissue-specific CRL4CRBN activity and lysine accessibility

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